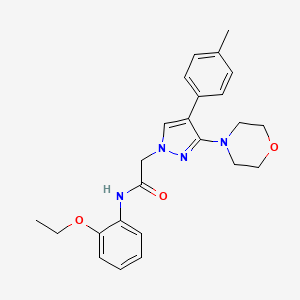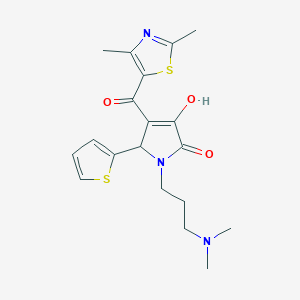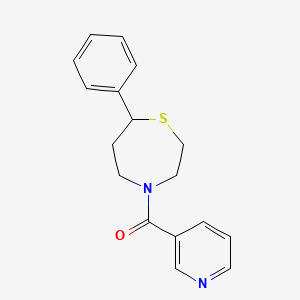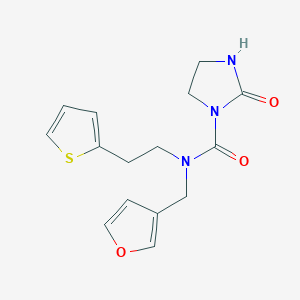![molecular formula C19H18FN3O B2656753 [4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone CAS No. 919729-68-3](/img/structure/B2656753.png)
[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone” is a chemical compound with the IUPAC name 4- { [4- (2-fluorophenyl)-1-piperazinyl]carbonyl}phenylamine . It has a molecular weight of 299.35 .
Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a boiling point of 161 degrees Celsius .Applications De Recherche Scientifique
Anti-HIV-2 Activity
A study by Ashok et al. (2015) synthesized a series of β-carboline derivatives, including (4-(2-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, and evaluated them for their activity against HIV-1 and HIV-2 strains. Among these, several analogues displayed selective inhibition of the HIV-2 strain with EC50 values ranging from 2.6 to 5.4μM, comparable to known nucleoside reverse transcriptase inhibitors. These findings highlight the potential application of such compounds in antiviral research, specifically targeting HIV-2 without showing in vitro HIV-2 reverse transcriptase inhibition, suggesting other targets for their antiviral activity (Ashok et al., 2015).
Analytical Chemistry Applications
El-Sherbiny et al. (2005) demonstrated the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation of flunarizine and its degradation products, including bis(4-fluorophenyl)methanone. This study showcases the application of these compounds in the development of analytical methodologies for the separation and analysis of pharmaceuticals and their degradation products, emphasizing their role in ensuring drug quality and safety (El-Sherbiny et al., 2005).
Radiopharmaceutical Development
Żak et al. (2021) synthesized [18F]-labeled PET ligands, including 5-[18F]-Fluoro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone, for the histamine H4 receptor. Despite its in vitro nanomolar affinity and ability to cross the blood-brain barrier, the compound did not show suitability for in vivo imaging of the receptor by PET, highlighting the challenges in developing effective radiopharmaceuticals for brain imaging (Żak et al., 2021).
Fluorescent Logic Gates
Gauci and Magri (2022) designed and synthesized compounds including a piperazine receptor for use as fluorescent logic gates. These compounds demonstrate how modifications in solvent polarity can reconfigure the fluorescent logic gates between TRANSFER and AND logic, indicating their potential in probing cellular membranes and protein interfaces. This research underscores the utility of such compounds in developing tools for biochemical and cellular studies (Gauci & Magri, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-15-6-2-4-8-18(15)22-9-11-23(12-10-22)19(24)17-13-14-5-1-3-7-16(14)21-17/h1-8,13,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAMJLUNZKCFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2656672.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)



![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2656684.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)
![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)

![(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2656690.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2656691.png)
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)
